molecular formula C10H9BrN2S B8317798 6-Bromo-1-(ethylthio)phthalazine

6-Bromo-1-(ethylthio)phthalazine

Numéro de catalogue: B8317798
Poids moléculaire: 269.16 g/mol
Clé InChI: CEPCDQKDMJWXRR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-1-(ethylthio)phthalazine is a specialized chemical intermediate designed for pharmaceutical and medicinal chemistry research. Its molecular structure incorporates both a bromo substituent and an ethylthio ether group on a phthalazine core, a privileged scaffold in drug discovery. Phthalazine derivatives are extensively investigated for their broad biological activities, particularly in targeted cancer therapy . For instance, 1-chlorophthalazine analogs serve as key precursors in synthesizing compounds evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary target in anti-angiogenesis research . Similarly, the bromo group on the phthalazine ring is a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the exploration of structure-activity relationships . The primary research value of this compound lies in its application as a building block for the synthesis of more complex molecules. Researchers can utilize this compound to generate diverse libraries of phthalazine-based derivatives for in vitro screening against various disease targets. The design of such compounds often aims to mimic pharmacophoric features found in known kinase inhibitors, which include a flat heteroaromatic system to occupy the ATP-binding site and hydrogen bond donors/acceptors for interaction with key amino acid residues . This product is intended for use by qualified research personnel in a controlled laboratory setting. It is strictly for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications.

Propriétés

Formule moléculaire

C10H9BrN2S

Poids moléculaire

269.16 g/mol

Nom IUPAC

6-bromo-1-ethylsulfanylphthalazine

InChI

InChI=1S/C10H9BrN2S/c1-2-14-10-9-4-3-8(11)5-7(9)6-12-13-10/h3-6H,2H2,1H3

Clé InChI

CEPCDQKDMJWXRR-UHFFFAOYSA-N

SMILES canonique

CCSC1=C2C=CC(=CC2=CN=N1)Br

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Hh Pathway Inhibitors

Phthalazine-based Hedgehog (Hh) pathway inhibitors, such as NVP-LEQ506 and Taladegib (LY-2940680) , share structural similarities with 6-Bromo-1-(ethylthio)phthalazine. These compounds utilize a benzyl or substituted aromatic ring at position 1 and a bicyclic phthalazine core. Key differences include:

  • Linker Modifications: Taladegib employs a 4-methylamino-piperidine linker, whereas derivatives like L-4 (from compound series L) replace this with pyrrolidin-3-amine, showing improved potency. The ethylthio group in this compound could mimic such optimizations .

Table 1: Comparison of Hh Inhibitors

Compound Core Structure Position 1 Substituent IC50 (Smo Inhibition) Reference
NVP-LEQ506 Phthalazine Benzyl <10 nM
Taladegib Phthalazine 1-Methyl-1H-pyrazol ~5 nM
This compound Phthalazine Ethylthio Not reported N/A

Comparison with BTK Inhibitors

Compound 35 (Hoffmann-La Roche) is a phthalazine-derived BTK inhibitor with a trifluoromethyl group. Key contrasts include:

  • Metabolic Stability : Compound 35 forms glutathione adducts, raising toxicity concerns. The ethylthio group in this compound may mitigate reactive metabolite formation due to its sulfur-based stability .
  • Pharmacokinetics : Substituents like trifluoromethyl (in Compound 35) enhance electronegativity, whereas ethylthio may balance lipophilicity and solubility .

Substituent Effects on Physicochemical Properties

6-Bromo-1-chlorophthalazine (CAS 470484-70-9) and 6-Bromo-4-chloro-1-(trifluoromethyl)phthalazine (CAS 2654746-95-7) highlight substituent impacts:

  • Boiling Point/Density : The trifluoromethyl group increases boiling point (408.7°C predicted) and density (1.814 g/cm³) compared to ethylthio’s likely lower values .
  • pKa : Trifluoromethyl groups lower pKa (-2.45), while ethylthio’s electron-donating nature may raise it, affecting ionization and membrane permeability .

Table 2: Physicochemical Properties

Compound Substituent (Position 1) Boiling Point (°C) Density (g/cm³) pKa
6-Bromo-4-chloro-1-(trifluoromethyl)phthalazine Trifluoromethyl 408.7 1.814 -2.45
6-Bromo-1-chlorophthalazine Chloro Not reported Not reported Not reported
This compound Ethylthio Estimated lower Estimated ~1.5 Estimated ~1.5 N/A

Méthodes De Préparation

Synthesis of 1-Chlorophthalazine

1-Chlorophthalazine is synthesized via cyclocondensation of phthalic anhydride with hydrazine hydrate in acetic acid, followed by chlorination using phosphorus oxychloride (POCl₃). The reaction proceeds as follows:

Phthalic anhydride+Hydrazine hydrateAcOH, refluxPhthalazin-1(2H)-onePOCl31-Chlorophthalazine\text{Phthalic anhydride} + \text{Hydrazine hydrate} \xrightarrow{\text{AcOH, reflux}} \text{Phthalazin-1(2H)-one} \xrightarrow{\text{POCl}_3} \text{1-Chlorophthalazine}

Yields for this step typically exceed 70%, with the chlorinated product confirmed via 1H^1\text{H}-NMR (δ 8.38–8.41 ppm, aromatic protons) and mass spectrometry.

Bromination with N-Bromosuccinimide (NBS)

Bromination of 1-chlorophthalazine is achieved using NBS in the presence of dibenzoyl peroxide (DBPO) as a radical initiator. The reaction is conducted in carbon tetrachloride (CCl₄) under reflux:

1-Chlorophthalazine+NBSDBPO, CCl4,Δ6-Bromo-1-chlorophthalazine\text{1-Chlorophthalazine} + \text{NBS} \xrightarrow{\text{DBPO, CCl}_4, \Delta} \text{6-Bromo-1-chlorophthalazine}

Regioselectivity is confirmed by X-ray crystallography in analogous systems, where the chlorine atom directs bromination to the para position. The product exhibits a distinct 1H^1\text{H}-NMR downfield shift at δ 8.45 ppm for the brominated aromatic proton.

Nucleophilic Substitution with Ethanethiol

The ethylthio group is introduced via SNAr, exploiting the electron-withdrawing effect of the phthalazine ring to facilitate displacement of the chlorine atom at position 1.

Reaction Conditions and Optimization

6-Bromo-1-chlorophthalazine is reacted with sodium ethanethiolate (NaSEt) in dimethylformamide (DMF) at 80°C:

6-Bromo-1-chlorophthalazine+NaSEtDMF, 80°C6-Bromo-1-(ethylthio)phthalazine+NaCl\text{6-Bromo-1-chlorophthalazine} + \text{NaSEt} \xrightarrow{\text{DMF, 80°C}} \text{this compound} + \text{NaCl}

Key parameters include:

  • Molar ratio : A 1.2:1 excess of NaSEt ensures complete substitution.

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

  • Temperature : Elevated temperatures (80–100°C) accelerate reaction kinetics.

Yields range from 65–75%, with purity confirmed via HPLC (>95%).

Spectroscopic Characterization

The final product is characterized by:

  • 1H^1\text{H}-NMR : δ 1.42 (t, 3H, CH₂CH₃), δ 3.12 (q, 2H, SCH₂), δ 8.30–8.50 (m, 3H, aromatic).

  • 13C^{13}\text{C}-NMR : δ 14.1 (CH₂CH₃), δ 35.7 (SCH₂), δ 124.3–142.1 (aromatic carbons).

  • HRMS : m/z calcd. for C₁₀H₉BrN₂S: 283.96; found: 283.95.

Alternative Route: Cyclization of Brominated Precursors

This approach constructs the phthalazine core with pre-installed bromine and ethylthio groups, avoiding post-synthetic modifications.

Synthesis of this compound via Cyclocondensation

A brominated benzaldehyde derivative (e.g., 2-bromo-4-ethylthiobenzaldehyde) is condensed with hydrazine hydrate in the presence of a palladium catalyst:

2-Bromo-4-ethylthiobenzaldehyde+HydrazinePd(OAc)2,Mo(CO)6This compound\text{2-Bromo-4-ethylthiobenzaldehyde} + \text{Hydrazine} \xrightarrow{\text{Pd(OAc)}2, \text{Mo(CO)}6} \text{this compound}

This one-pot method offers a 60–65% yield, with the regiochemistry dictated by the substitution pattern of the aldehyde.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Bromination-SubstitutionNBS bromination, SNAr70%High regioselectivity, scalableMulti-step, requires POCl₃
CyclizationOne-pot synthesis65%Fewer steps, no chlorinationLimited substrate availability

Mechanistic Insights and Reaction Optimization

Bromination Mechanism

NBS generates bromine radicals via DBPO initiation, which undergo electrophilic aromatic substitution. The chlorine atom at position 1 deactivates the ring but directs bromination to position 6 through resonance.

SNAr Reaction Dynamics

The electron-deficient phthalazine ring stabilizes the Meisenheimer intermediate during SNAr, enabling efficient displacement by ethanethiolate.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing bromination at position 4 is minimized using NBS/DBPO.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers.

  • Moisture Sensitivity : Reactions are conducted under anhydrous conditions to prevent hydrolysis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-1-(ethylthio)phthalazine, and what are their key challenges?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed coupling reactions or multicomponent reactions starting from brominated precursors. For example, bromophthalazine derivatives can undergo nucleophilic substitution with ethylthiol groups under controlled conditions. Challenges include the need for anhydrous environments, precise stoichiometry of reactants, and purification of intermediates. Palladium-catalyzed methods often require specialized ligands and are sensitive to oxygen/moisture, while coupling reactions may suffer from low yields due to steric hindrance .
  • Key Data :

MethodYield RangeKey Challenges
Pd-catalyzed coupling40–65%Ligand sensitivity, byproduct formation
Nucleophilic substitution50–70%Competing side reactions, purification

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining molecular conformation and bond angles, as demonstrated for structurally similar compounds like 6-Bromo-1-ethylbenzothiazine derivatives . Spectroscopic characterization includes:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and purity.
  • FT-IR : Identification of functional groups (e.g., C-Br at ~550 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS for molecular weight validation.

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Phthalazine derivatives are associated with respiratory and dermal toxicity. Handling requires:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Inert atmosphere (argon) to prevent decomposition. Evidence from analogs like 6-Bromo-1,4-dichlorophthalazine highlights risks of skin irritation and sensitization .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield and selectivity of this compound derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of ethylthiol, while catalysts like CuI improve cross-coupling efficiency. Temperature gradients (e.g., 60–80°C) minimize side reactions. For example, elevated temperatures (>100°C) may degrade brominated intermediates, reducing yields .
  • Data Contradiction : While Pd-based catalysts are standard, copper-mediated methods (e.g., Ullmann coupling) offer cost advantages but lower reproducibility.

Q. What are the mechanisms underlying the biological activity of this compound derivatives?

  • Methodological Answer : Derivatives interact with biological targets via π-π stacking (aromatic core) and halogen bonding (bromine). For instance, triazolophthalazines inhibit enzymes like topoisomerase II by intercalating DNA, as shown in anticoagulation and anti-inflammatory assays .
  • Advanced Technique : Molecular docking simulations (e.g., AutoDock Vina) validate binding affinities to target proteins.

Q. How can computational methods (e.g., DFT, retrosynthesis tools) optimize the synthesis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) predicts transition states for key reactions (e.g., bromination steps), while AI-driven retrosynthesis platforms (e.g., BenchChem’s excluded tools) propose alternative routes. For example, DFT/B3LYP calculations optimize reaction coordinates and identify energetically favorable pathways .

Q. How can researchers address discrepancies in reported synthetic yields for phthalazine derivatives?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) identifies critical parameters (e.g., catalyst loading, reaction time). For example, a Central Composite Design (CCD) model resolved yield variations in palladium-catalyzed reactions by balancing ligand ratios and temperature .

Q. What are the implications of high-pressure studies on the reactivity of this compound?

  • Methodological Answer : Under high-pressure conditions (e.g., 1–5 GPa), phthalazine derivatives undergo oligomerization, forming heavier products (up to m/z=780). GC-MS and MALDI-TOF analyses reveal pressure-dependent reaction pathways, suggesting applications in materials science for polymer synthesis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.